![molecular formula C10H18O3 B3188860 {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL CAS No. 24730-89-0](/img/structure/B3188860.png)
{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL
Descripción general
Descripción
{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL: is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {8-METHYL-1,4-DIOXASPIRO[4One common method includes the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal, which is then reduced to the corresponding methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL exerts its effects depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the spirocyclic ring system and the methanol group, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as in organic synthesis or biological studies.
Comparación Con Compuestos Similares
Comparison:
- Structural Differences: The presence of different substituents on the spirocyclic ring system can significantly alter the chemical properties and reactivity of these compounds.
- Reactivity: {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL may exhibit unique reactivity due to the specific positioning of the methyl and methanol groups, which can influence its behavior in chemical reactions.
- Applications: While similar compounds may be used in related applications, the specific structure of this compound can make it more suitable for certain types of research and industrial processes.
Propiedades
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECMKJUNXSDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502854 | |
| Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-89-0 | |
| Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

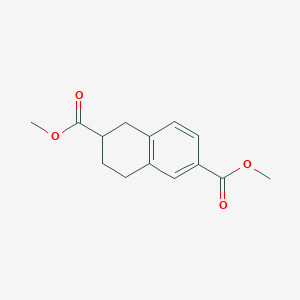
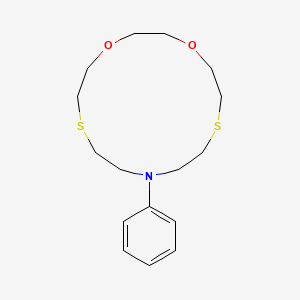
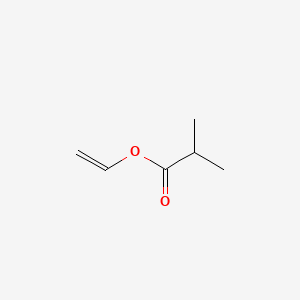
![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
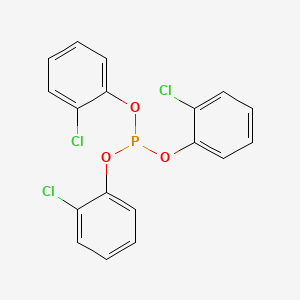

![[1,1'-Biphenyl]-4,4'-diyldimethanamine](/img/structure/B3188836.png)
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
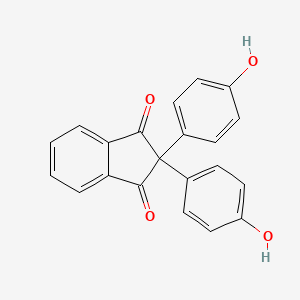

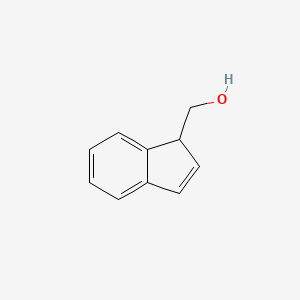
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)

